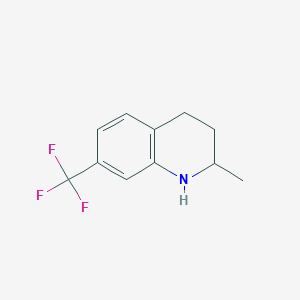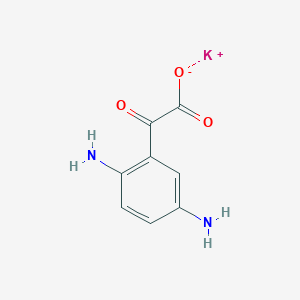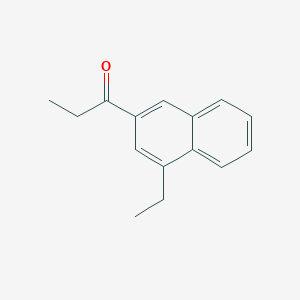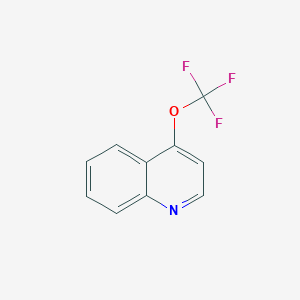
2-Chloroquinolin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroquinolin-3-amine hydrochloride is a chemical compound that belongs to the quinoline family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinolin-3-amine hydrochloride typically involves the chlorination of quinoline derivatives followed by amination. One common method is the Vilsmeier-Haack reaction, which involves the use of Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) to introduce the chloro group at the 2-position of the quinoline ring. The resulting 2-chloroquinoline is then subjected to amination using ammonia or amines under suitable conditions to obtain 2-Chloroquinolin-3-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroquinolin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or hydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and nitric acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include nitrosoquinoline and nitroquinoline derivatives.
Reduction Reactions: Products include amine and hydroquinoline derivatives.
Applications De Recherche Scientifique
2-Chloroquinolin-3-amine hydrochloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Research: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Chemical Research: The compound serves as a versatile intermediate in the synthesis of complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-Chloroquinolin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and amine groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of their functions. The compound can interfere with cellular signaling pathways, enzyme activity, and DNA replication, making it a valuable tool in the study of various biological processes .
Comparaison Avec Des Composés Similaires
2-Chloroquinolin-3-amine hydrochloride can be compared with other quinoline derivatives such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but contains an aldehyde group instead of an amine group. It is used in different synthetic applications and has distinct biological activities.
2-Methylquinoline: Contains a methyl group instead of a chloro group. It has different chemical reactivity and applications.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents. It has a well-established mechanism of action and clinical applications.
The uniqueness of this compound lies in its specific combination of chloro and amine groups, which confer distinct chemical reactivity and biological activities .
Propriétés
Formule moléculaire |
C9H8Cl2N2 |
|---|---|
Poids moléculaire |
215.08 g/mol |
Nom IUPAC |
2-chloroquinolin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-9-7(11)5-6-3-1-2-4-8(6)12-9;/h1-5H,11H2;1H |
Clé InChI |
OGTRZSHQDSUCLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11890253.png)

![7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11890266.png)


![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B11890282.png)


![5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11890291.png)



